N-(2-hydroxyethyl)-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide
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Overview
Description
N-(2-hydroxyethyl)-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide is a complex heterocyclic compound It features a unique structure that combines pyrano, thieno, triazolo, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method involves the cyclization of thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This is followed by further cyclization and functionalization steps to introduce the triazolo and pyrano rings.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the ring systems are activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-hydroxyethyl)-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide has shown promise in several scientific research areas:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being investigated as a potential CDK2 inhibitor for cancer treatment.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar core structure.
Thieno[3,2-d]pyrimidine: Known for its anti-inflammatory and antiviral activities.
Indole Derivatives: These compounds share some biological activities with the target compound, such as antiviral and anticancer properties.
Uniqueness
N-(2-hydroxyethyl)-10,10-dimethyl-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide stands out due to its multi-ring structure, which provides a unique scaffold for drug design. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy.
Properties
CAS No. |
896597-10-7 |
---|---|
Molecular Formula |
C15H17N5O3S |
Molecular Weight |
347.4g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide |
InChI |
InChI=1S/C15H17N5O3S/c1-15(2)5-8-9(6-23-15)24-14-10(8)12-18-11(13(22)16-3-4-21)19-20(12)7-17-14/h7,21H,3-6H2,1-2H3,(H,16,22) |
InChI Key |
CIOSFYXLAOOXLD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)C(=O)NCCO)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)C(=O)NCCO)C |
Origin of Product |
United States |
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